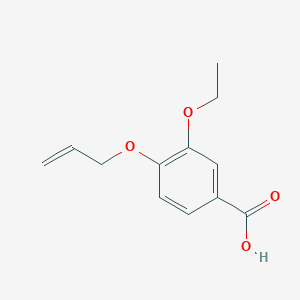

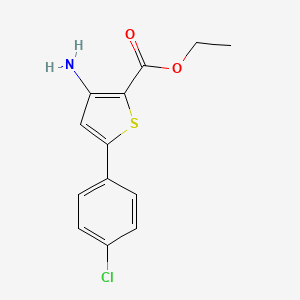

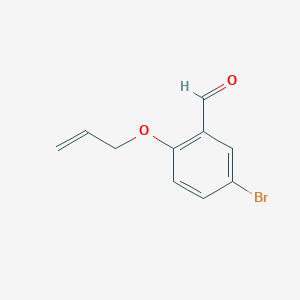

![molecular formula C4H5N3O2S2 B1271760 (5-氨基-[1,3,4]噻二唑-2-基硫代)-乙酸 CAS No. 32418-26-1](/img/structure/B1271760.png)

(5-氨基-[1,3,4]噻二唑-2-基硫代)-乙酸

描述

5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid is a compound that has been studied for its potential medicinal properties . It has been used to prepare new amines exhibiting anti-convulsant activity . This compound is a derivative of 1,3,4-thiadiazole, a versatile scaffold widely studied in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid derivatives involves several steps. The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction of compound B with N - (aryl)-2-chloroacetamides in the presence of potassium carbonate afforded new 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis

The chemical reactions involving 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid have been studied. The compounds could interact well with the active site of the urease enzyme . The reactions can be carried out effectively with the use of ultrasound .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid can be analyzed using various techniques. The compound has a molecular weight of 175.23 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be determined .科学研究应用

Urease Inhibitory Activity

This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of certain bacteria, including Helicobacter pylori. Inhibiting urease can be an effective strategy for treating infections caused by these bacteria. Novel derivatives of this compound have shown high activity against urease, with one derivative exhibiting an inhibitory concentration (IC50) of 2.85 µM, suggesting it could be a promising candidate for further evaluation .

Antibacterial Activity

Derivatives of (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid have been synthesized and their antibacterial activity has been assessed. These compounds have shown an inhibitory effect on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis. The study of these derivatives provides insights into their potential use as antibacterial agents .

Anticancer Properties

Thiadiazole derivatives, including those related to (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid, have been explored for their anticancer properties. The presence of the thiadiazole moiety is believed to contribute to the biological activity of these compounds, making them significant in the search for new anticancer agents .

Enzyme Inhibition for Gastrointestinal Infections

The inhibition of enzymes like urease is not only important for treating infections but also for preventing the colonization of bacteria in the gastric mucosa. By targeting the urease enzyme, derivatives of this compound could help in managing gastrointestinal infections more effectively .

DNA Interaction Studies

The interaction of thiadiazole derivatives with DNA has been investigated to understand their mechanism of action. These studies are crucial for developing drugs that can target DNA or interfere with DNA replication processes in pathogens, providing a pathway for new therapeutic approaches .

Pharmacological Research

The structural versatility of thiadiazole rings, such as those in (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid, makes them valuable in pharmacological research. They serve as key intermediates and structural units in the synthesis of molecules with potential therapeutic applications .

安全和危害

未来方向

The future directions for the study of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid could include further evaluation of its potential medicinal properties. For example, compound 7j might be a promising candidate for further evaluation . Further studies could also investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

作用机制

Target of Action

Thiadiazole derivatives have been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their anticancer properties, with some derivatives found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins .

Mode of Action

The mode of action of (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid involves its interaction with its targets, leading to changes in cellular processes. For instance, the inhibition of Hsp90 by some thiadiazole derivatives leads to the degradation of oncoproteins, which can disrupt the growth and proliferation of cancer cells .

Biochemical Pathways

The inhibition of hsp90 can affect multiple pathways involved in cell growth and survival, as this protein is a chaperone for many client proteins involved in these processes .

Pharmacokinetics

Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The inhibition of hsp90 by some thiadiazole derivatives can lead to the degradation of oncoproteins, potentially disrupting the growth and proliferation of cancer cells .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S2/c5-3-6-7-4(11-3)10-1-2(8)9/h1H2,(H2,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSGMDCNEWVILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368184 | |

| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

32418-26-1 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32418-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

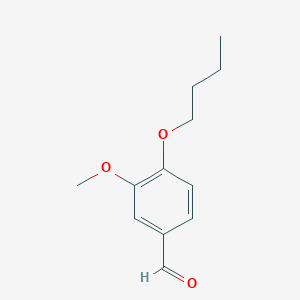

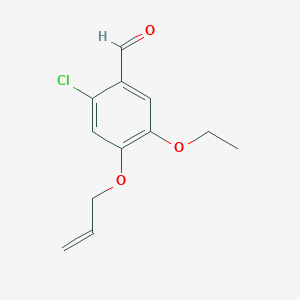

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)

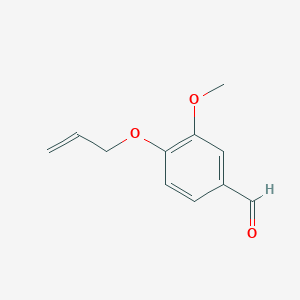

![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)

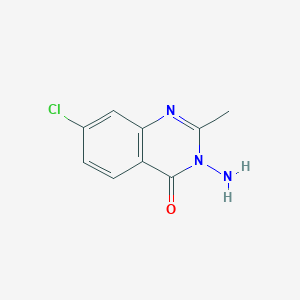

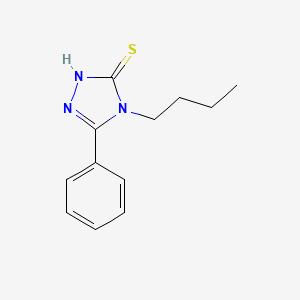

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)